N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE
Brand Name: Vulcanchem
CAS No.: 110799-26-3
VCID: VC20741572
InChI: InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11)
SMILES: C1=CC(=CC=C1NS(=O)(=O)N)O
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.21 g/mol

N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE

CAS No.: 110799-26-3

Cat. No.: VC20741572

Molecular Formula: C6H8N2O3S

Molecular Weight: 188.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE - 110799-26-3

CAS No. 110799-26-3
Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
IUPAC Name 1-hydroxy-4-(sulfamoylamino)benzene
Standard InChI InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11)
Standard InChI Key WJBILEYAOOGDFI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NS(=O)(=O)N)O
Canonical SMILES C1=CC(=CC=C1NS(=O)(=O)N)O

Chemical Structure and Identity

N-(4-Hydroxyphenyl)aminosulfonamide consists of a sulfonamide group linked to a 4-hydroxyphenyl moiety. This compound has distinct identifying characteristics that position it within the broader class of sulfonamide compounds.

Structural Characteristics

The compound features a 4-hydroxyphenyl group connected to an aminosulfonamide unit. The hydroxyl group is positioned para to the amino linkage on the benzene ring, creating a structure with multiple potential hydrogen bonding sites. The basic structure contains:

  • A benzene ring with a hydroxyl group at the para position

  • An amino group connecting the benzene ring to the sulfonamide moiety

  • A sulfonamide group (SO₂NH₂) that provides potential for hydrogen bonding

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(4-Hydroxyphenyl)aminosulfonamide provides insight into its behavior in various conditions and its potential applications.

Physical Properties

The physical properties of N-(4-Hydroxyphenyl)aminosulfonamide determine its handling characteristics and formulation possibilities:

PropertyDescription
Physical StateSolid at room temperature
AppearanceNot specifically documented in available literature
SolubilityLimited water solubility expected due to its structure
Storage ConditionsRecommended storage: sealed in dry conditions at 2-8°C
Shipping ConditionsRoom temperature in continental US; may vary elsewhere

Computational Chemistry Properties

Computational analysis provides valuable insights into the compound's potential behavior in biological systems and chemical reactions:

PropertyValueSignificance
TPSA92.42Moderate topological polar surface area suggests limited passive membrane permeability
LogP0.0076Very low partition coefficient indicates balanced hydrophilic/lipophilic properties
H-Bond Acceptors3Multiple sites for accepting hydrogen bonds
H-Bond Donors3Multiple sites for donating hydrogen bonds
Rotatable Bonds2Limited conformational flexibility

These computational properties suggest N-(4-Hydroxyphenyl)aminosulfonamide has balanced hydrophilic and lipophilic characteristics with multiple hydrogen bonding capabilities, which could be relevant for its potential biological interactions .

Classification ElementDetails
GHS PictogramGHS07
Signal WordWarning
UN ClassificationNot applicable
Packing GroupNot applicable

Structure-Activity Relationships

Understanding the structure-activity relationships of N-(4-Hydroxyphenyl)aminosulfonamide requires examining how its structural features might influence biological activities.

Key Functional Groups

The compound contains several functional groups that could contribute to biological activity:

  • Sulfonamide group (SO₂NH₂): Known to interact with enzymes and proteins through hydrogen bonding and electrostatic interactions

  • Secondary amine linkage (NH): Provides a hydrogen bond donor site and can influence the compound's basicity

  • Phenolic hydroxyl group (OH): Offers additional hydrogen bonding capabilities and potential for forming phenolate ions

Related CompoundStructural DifferencePotential Implication
N-(4-Hydroxyphenyl)acetamide (Paracetamol)Contains acetamide instead of sulfonamideDifferent pharmacological profile focused on analgesic properties
Classic sulfonamide antibioticsContains additional functional groupsSpecific antimicrobial targeting mechanisms
N-(4-amino-2-hydroxyphenyl)benzenesulfonamideDifferent position of hydroxyl and additional amino groupAltered binding profile and physicochemical properties

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